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Compound of Interest

Compound Name: (1R,2S)-2-methoxycyclohexanol

CAS No.: 155320-77-7

Cat. No.: B8681120

Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for 2-

methoxycyclohexanol. Due to the limited availability of public spectroscopic data for the specific

(1R,2S)-cis-isomer, this document presents data for the closely related trans-isomer,

(1R,2R)-2-methoxycyclohexanol, as a reference. The methodologies provided are standard

protocols applicable to the analysis of either isomer.

Data Presentation
The following tables summarize the expected and reported spectroscopic data for 2-

methoxycyclohexanol derivatives.

Infrared (IR) Spectroscopy
The IR spectrum of 2-methoxycyclohexanol is characterized by the presence of a hydroxyl and

a C-O-C ether linkage.

Table 1: Characteristic IR Absorptions for trans-2-methoxycyclohexanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad
O-H stretch (hydrogen-

bonded)

~2930 Strong C-H stretch (aliphatic)

~2860 Medium C-H stretch (aliphatic)

~1100 Strong C-O stretch (ether and alcohol)

Note: Data is based on typical values for substituted cyclohexanols and related ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the

molecule. The chemical shifts are highly sensitive to the stereochemistry of the substituents.

Disclaimer: The following NMR data is for trans-2-methoxycyclohexanol and is provided as the

closest available analogue. Significant differences, particularly in the chemical shifts and

coupling constants of the protons on C1 and C2, are expected for the (1R,2S)-cis-isomer.

Table 2: ¹³C NMR Chemical Shifts for trans-2-methoxycyclohexanol in CDCl₃

Carbon Atom Chemical Shift (δ, ppm)

C1 (CH-OH) 75.6

C2 (CH-OCH₃) 85.3

C3 31.8

C4 24.1

C5 25.0

C6 33.2

OCH₃ 56.2

Source: Adapted from publicly available spectral databases for trans-2-methoxycyclohexanol.
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Table 3: Predicted ¹H NMR Data for 2-methoxycyclohexanol

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H1 (on C1) 3.4 - 3.6 m

H2 (on C2) 3.1 - 3.3 m

Cyclohexyl CH₂ 1.2 - 2.2 m

OCH₃ ~3.4 s

OH Variable br s

Note: These are estimated values. The exact chemical shifts and multiplicities for the (1R,2S)-

cis-isomer will differ from the trans-isomer due to different dihedral angles affecting coupling

constants.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 10-20 mg of the (1R,2S)-2-methoxycyclohexanol sample.[1][2]

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean, dry vial.[2]

For quantitative NMR, an internal standard can be added.

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter.[3][4]

Transfer the filtered solution into a 5 mm NMR tube.[1]

Cap the NMR tube securely and label it clearly.
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2. Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

The instrument's software is used to lock onto the deuterium signal of the solvent and to

shim the magnetic field for homogeneity.

For ¹H NMR, a standard pulse program (e.g., zg30) is used. Key parameters include a 30°

pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger number of

scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy (ATR-FTIR)
1. Sample Preparation:

(1R,2S)-2-methoxycyclohexanol is a liquid at room temperature, making Attenuated Total

Reflectance (ATR) a suitable technique.

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.[5]

2. Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.[6] This will be subtracted

from the sample spectrum.

Place a small drop of the (1R,2S)-2-methoxycyclohexanol sample onto the center of the

ATR crystal.[5][6]

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹ over a range of 4000-400 cm⁻¹.[5]

After the measurement, clean the ATR crystal thoroughly.
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Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

molecule like (1R,2S)-2-methoxycyclohexanol.

Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis

Pure Compound
((1R,2S)-2-methoxycyclohexanol)

Dissolve in
Deuterated Solvent

Place on
ATR Crystal

NMR Spectrometer
(¹H, ¹³C) FTIR Spectrometer

Analyze Chemical Shifts,
Coupling Constants, Integration

Analyze Characteristic
Functional Group Frequencies

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of (1R,2S)-2-methoxycyclohexanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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